molecular formula C6H11BrO2 B1269514 2-(3-Bromopropyl)-1,3-dioxolane CAS No. 62563-07-9

2-(3-Bromopropyl)-1,3-dioxolane

Cat. No. B1269514
CAS RN: 62563-07-9
M. Wt: 195.05 g/mol
InChI Key: IQIXIJRPYSOGPY-UHFFFAOYSA-N
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Patent
US04954524

Procedure details

At -70° C., 50 ml of a 1.2-molar solution of diisobutyl aluminum hydride in toluene is added dropwise gradually to a solution of 9.6 g of the ethyl ester of bromobutyric acid in 595 ml of toluene; the mixture is stirred for 15 minutes at -70° C. and then combined dropwise with 10 ml of isopropyl alcohol and 25 ml of water. The mixture is agitated for 2 hours at room temperature, filtered, the filtrate dried with magnesium sulfate and evaporated under vacuum at 25° C. The residue is dissolved in 500 ml of toluene, 10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added, and the mixture is refluxed for 6 hours with the use of a water trap. Subsequently the mixture is diluted with 500 ml of ether, shaken once with a 5% sodium bicarbonate solution and three times with water, the organic extract is dried with magnesium sulfate and concentrated under vacuum at 30° C. Distillation of the residue at 0.6 torr and 43°-45° C. yields 6.8 g of 2-(3-bromopropyl)-1,3-dioxolane as a colorless liquid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
595 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]C[CH:8]([CH3:10])[CH3:9])C(C)C.[Br:11][CH:12](CC)C(O)=O.[CH:18]([OH:21])([CH3:20])C.[OH2:22]>C1(C)C=CC=CC=1>[Br:11][CH2:12][CH2:10][CH2:8][CH:9]1[O:21][CH2:18][CH2:20][O:22]1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
ethyl ester
Quantity
9.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
595 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is agitated for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum at 25° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 500 ml of toluene
ADDITION
Type
ADDITION
Details
10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 6 hours with the use of a water trap
Duration
6 h
ADDITION
Type
ADDITION
Details
Subsequently the mixture is diluted with 500 ml of ether
STIRRING
Type
STIRRING
Details
shaken once with a 5% sodium bicarbonate solution and three times with water
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at 30° C
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 0.6 torr and 43°-45° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCCCC1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.